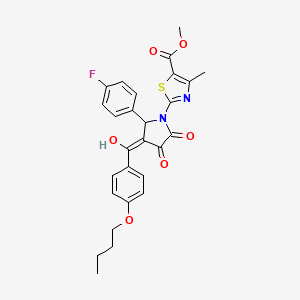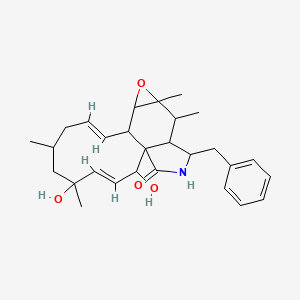
Epoxydeacetylcytochalasin H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epoxydeacetylcytochalasin H is a fungal metabolite derived from Phomopsis sojae. This compound has garnered attention due to its significant biological activities, including plant growth inhibition and potential antitumor properties . It is structurally characterized by the presence of an epoxy group and a cytochalasin backbone, which contribute to its unique chemical and biological properties.
準備方法
The synthesis of Epoxydeacetylcytochalasin H involves several steps, starting from the extraction of the fungal metabolite from Phomopsis sojae. The process typically includes:
Extraction: The fungal culture is subjected to solvent extraction to isolate the crude metabolite.
Purification: The crude extract is purified using chromatographic techniques such as hydrophobic interaction chromatography and ion exchange chromatography.
Crystallization: The purified compound is then crystallized to obtain high-purity this compound.
化学反応の分析
Epoxydeacetylcytochalasin H undergoes various chemical reactions, primarily influenced by its epoxy group and cytochalasin backbone:
Ring-Opening Reactions: The epoxy group can undergo nucleophilic ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering its functional groups and potentially modifying its biological activity.
Substitution Reactions: The presence of reactive sites on the cytochalasin backbone allows for substitution reactions, where functional groups can be replaced with other substituents.
Common reagents used in these reactions include nucleophiles for ring-opening, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Epoxydeacetylcytochalasin H has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying epoxy group reactivity and cytochalasin derivatives.
Biology: The compound is used to investigate its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: Its potential antitumor activity makes it a candidate for developing new cancer therapies.
Industry: While its industrial applications are limited, its plant growth inhibitory effects suggest potential use in agricultural biotechnology.
作用機序
The mechanism of action of Epoxydeacetylcytochalasin H involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by causing mitochondrial damage and triggering endoplasmic reticulum stress.
Molecular Targets: It affects the expression of proteins associated with apoptosis, autophagy, and stress responses, including MitoROS and mitochondrial membrane potentials.
Pathways: The compound activates pathways related to cell death and stress responses, contributing to its antitumor effects.
類似化合物との比較
Epoxydeacetylcytochalasin H can be compared with other cytochalasin derivatives, such as:
Cytochalasin B: Known for its ability to disrupt actin filaments and inhibit cell division.
Cytochalasin D: Similar to Cytochalasin B, but with different potency and specificity.
Epoxycytochalasin H: Another epoxy-containing cytochalasin with similar biological activities.
The uniqueness of this compound lies in its specific structural features, such as the epoxy group, which confer distinct reactivity and biological effects compared to other cytochalasins.
特性
CAS番号 |
80618-95-7 |
|---|---|
分子式 |
C28H37NO4 |
分子量 |
451.6 g/mol |
IUPAC名 |
(3E,9E)-17-benzyl-2,5-dihydroxy-5,7,14,15-tetramethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadeca-3,9-dien-19-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-20-24-27(4,33-24)18(2)23-21(15-19-10-6-5-7-11-19)29-25(31)28(20,23)22(30)13-14-26(3,32)16-17/h5-8,10-14,17-18,20-24,30,32H,9,15-16H2,1-4H3,(H,29,31)/b12-8+,14-13+ |
InChIキー |
COONBRMXQBPXKF-KRQHZRJMSA-N |
異性体SMILES |
CC1C/C=C/C2C3C(O3)(C(C4C2(C(/C=C/C(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
正規SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(C=CC(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


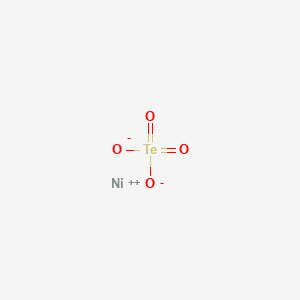
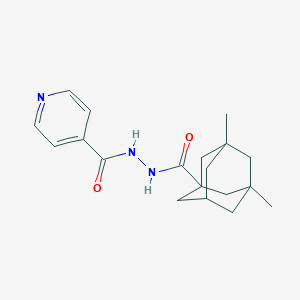
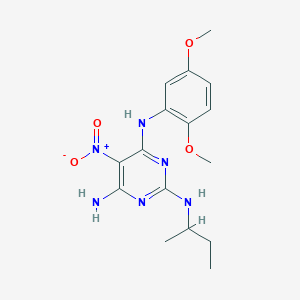
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
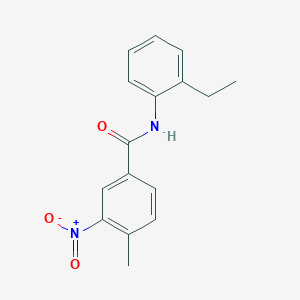

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
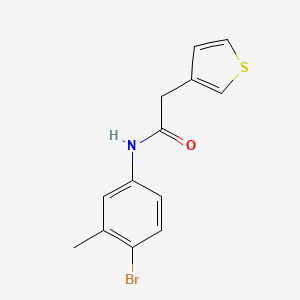
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
